
1-(2-Phenoxyethyl)cyclopentan-1-amine
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Overview
Description
1-(2-Phenoxyethyl)cyclopentan-1-amine (CAS: 1082589-75-0) is a cyclopentane-based amine derivative featuring a phenoxyethyl substituent. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol. The compound consists of a cyclopentane ring fused to an amine group, with a phenoxyethyl chain (-CH₂CH₂OPh) extending from the carbon adjacent to the amine . This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenoxy group and the flexibility of the ethyl linker.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenoxyethyl)cyclopentan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 2-phenoxyethyl bromide and cyclopentan-1-amine under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids.
Major Products:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Halogenated phenoxyethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopentane Ring
Halogen-Substituted Derivatives
- 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75095-84-0): Molecular formula: C₁₁H₁₄ClN Molecular weight: 195.69 g/mol The chlorine atom increases electronegativity and may enhance binding to hydrophobic pockets in biological targets compared to the phenoxyethyl group .
Alkyl-Substituted Derivatives
- 1-(Sec-butyl)cyclopentan-1-amine (CAS: 1534494-63-7):
Heterocyclic and Functionalized Derivatives
Oxadiazole-Containing Derivatives
- 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride: Molecular formula: C₈H₁₁ClF₃N₃O Molecular weight: 257.64 g/mol The trifluoromethyl-oxadiazole moiety enhances hydrogen-bonding capacity and metabolic resistance compared to the phenoxyethyl group .
Cyclohexane and Aromatic Ether Analogs
- 1-(2-Phenoxyethyl)cyclohexan-1-amine (CAS: 1082495-94-0): Molecular formula: C₁₄H₂₁NO Molecular weight: 219.33 g/mol The cyclohexane ring increases steric hindrance, which may reduce conformational flexibility compared to the cyclopentane analog .
- 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride: Molecular formula: C₁₂H₁₇ClFN Molecular weight: 229.73 g/mol The fluorobenzyl group provides a balance of lipophilicity and electronic effects, differing from the ether-linked phenoxyethyl chain .
Key Comparative Data
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
---|---|---|---|---|
1-(2-Phenoxyethyl)cyclopentan-1-amine | C₁₃H₁₉NO | 205.3 | 1082589-75-0 | Phenoxyethyl |
1-(4-Chlorophenyl)cyclopentan-1-amine | C₁₁H₁₄ClN | 195.69 | 75095-84-0 | 4-Chlorophenyl |
1-(Sec-butyl)cyclopentan-1-amine | C₉H₁₉N | 141.25 | 1534494-63-7 | Sec-butyl |
1-[5-(Trifluoromethyl)oxadiazol-3-yl]cyclopentan-1-amine HCl | C₈H₁₁ClF₃N₃O | 257.64 | 1311317-24-4 | Trifluoromethyl-oxadiazole |
Biological Activity
1-(2-Phenoxyethyl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests that the compound may interact with various biological targets due to its phenoxyethyl group and cyclopentane ring.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses based on structural activity relationships (SAR) from related compounds can be proposed:
- Binding Affinity : The phenoxyethyl moiety may enhance binding to neurotransmitter receptors or transporters, influencing their activity and leading to altered physiological responses.
- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, potentially leading to increased levels of certain neurotransmitters in the synaptic cleft.
Case Studies and Research Findings
A review of existing literature highlights several key findings regarding the biological activity of this compound:
Detailed Research Findings
- Neurotransmitter Systems : A study indicated that compounds with similar structures could affect serotonin and dopamine pathways, suggesting that this compound might also influence these systems .
- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial effects against various pathogens, indicating a potential for this compound to exhibit similar properties .
- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic viability. Studies on related compounds suggest that modifications to the structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .
Q & A
Q. Basic: What are the recommended safety protocols for handling 1-(2-Phenoxyethyl)cyclopentan-1-amine in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Keep containers tightly sealed to avoid moisture absorption .
- Waste Disposal: Segregate waste in labeled containers and coordinate with certified hazardous waste management services to ensure compliance with environmental regulations .
- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. Advanced: How can computational chemistry methods optimize synthetic routes for this compound?
Answer:
- Retrosynthetic Analysis: Use AI-driven tools (e.g., Template_relevance models) to identify feasible precursors, such as cyclopentanone derivatives and phenoxyethyl halides, based on reaction databases like Reaxys or Pistachio .
- Reaction Feasibility: Apply density functional theory (DFT) to calculate activation energies for key steps, such as nucleophilic substitution or reductive amination, to predict yields and side reactions .
- Solvent Optimization: Simulate solvent effects (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics and selectivity using COSMO-RS models .
Q. Basic: What spectroscopic techniques are suitable for characterizing this compound?
Answer:
- NMR Spectroscopy: Use 1H and 13C NMR to confirm the cyclopentane backbone and phenoxyethyl substituent. Compare chemical shifts with structurally similar amines (e.g., 3-phenylcyclopentan-1-amine) for validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C13H19NO) and isotopic patterns. Fragmentation patterns may distinguish positional isomers .
- Infrared (IR) Spectroscopy: Identify amine N-H stretches (~3300 cm−1) and ether C-O-C vibrations (~1250 cm−1) to confirm functional groups .
Q. Advanced: How can researchers address discrepancies in toxicological data for cyclopentane-amine derivatives?
Answer:
- Data Harmonization: Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) data to resolve conflicts. For example, the IFRA Expert Panel uses such methods for fragrance safety assessments .
- Quantitative Risk Assessment (QRA): Apply QRA2 models to extrapolate skin sensitization thresholds, adjusting for structural similarities to validated compounds (e.g., 3-methyl-2-(pentyloxy)cyclopentenone) .
- Meta-Analysis: Use systematic reviews to evaluate confounding variables (e.g., purity, solvent effects) in existing studies, as demonstrated in RIFM safety assessments .
Q. Basic: What are the key steps in synthesizing this compound from cyclopentanone?
Answer:
Cyclopentane Functionalization: Convert cyclopentanone to cyclopentylamine via reductive amination using NaBH3CN or catalytic hydrogenation .
Phenoxyethylation: React cyclopentylamine with 2-phenoxyethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K2CO3) to form the target compound .
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .
Q. Advanced: What mechanistic insights govern the stability of this compound under oxidative conditions?
Answer:
- Degradation Pathways: Use LC-MS to identify oxidation products (e.g., N-oxide derivatives) under accelerated stability testing (40°C/75% RH). Compare with analogs like 1-phenylcyclohexan-1-amine .
- Radical Scavenging: Evaluate the compound’s susceptibility to autoxidation using radical initiators (e.g., AIBN) and monitor via ESR spectroscopy .
- Computational Predictors: Apply molecular orbital theory (HOMO/LUMO analysis) to predict electron-rich sites prone to oxidation .
Q. Basic: How should researchers design dose-response studies for this compound in cellular models?
Answer:
- Cell Line Selection: Use relevant models (e.g., HepG2 for hepatotoxicity or HaCaT for dermal exposure) based on intended application .
- Dose Range: Establish a logarithmic concentration series (e.g., 1 nM–100 µM) to determine IC50 values via MTT assays .
- Controls: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cyclopentamine derivatives) to validate assay sensitivity .
Q. Advanced: What strategies improve the enantiomeric purity of this compound during synthesis?
Answer:
- Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve high enantiomeric excess (ee) in the cyclopentylamine precursor .
- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Kinetic Resolution: Optimize reaction conditions (temperature, solvent) to favor the desired enantiomer during phenoxyethylation .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |
InChI Key |
ZLRYAYYFCOYSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCOC2=CC=CC=C2)N |
Origin of Product |
United States |
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